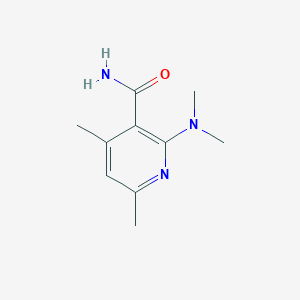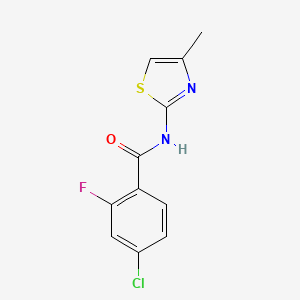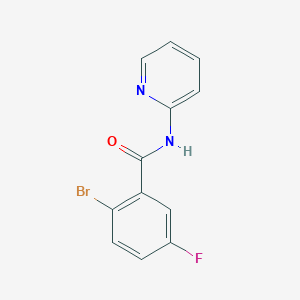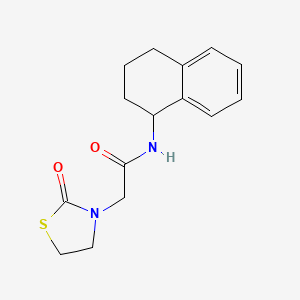![molecular formula C16H12N2O B7454583 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol](/img/structure/B7454583.png)
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the quinoline family, which is known for its diverse biological activities. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol is not fully understood, but it is believed to act through various pathways. The compound has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication, respectively. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been shown to chelate metal ions such as zinc and copper, which are involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have antiviral activity against viruses such as HIV and herpes simplex virus. Furthermore, it has been shown to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol in lab experiments is its diverse biological activities. The compound has been shown to have antitumor, antiviral, and antibacterial properties, making it a valuable tool for researchers in various fields. Furthermore, the compound is relatively easy to synthesize and purify, making it accessible to researchers. One limitation of using the compound in lab experiments is its moderate yield, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol. One area of research could focus on the compound's potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the compound's potential as a fluorescent probe for detecting metal ions in biological samples. Furthermore, the compound could be modified to improve its biological activity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for researchers in various fields, and further research is needed to fully understand its biological activities and potential applications.
Synthesemethoden
The synthesis of 2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol involves the condensation of 2-aminobenzophenone with 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a cyclization reaction to form the quinoline ring. The final step involves the addition of a hydroxyl group at the 8-position of the quinoline ring. The overall yield of this synthesis method is moderate, and the purity of the final product can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Pyridinyl)ethenyl]quinoline-8-ol has been used extensively in scientific research due to its diverse biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been used as a fluorescent probe to detect the presence of metal ions in biological samples. Furthermore, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(E)-2-pyridin-3-ylethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-5-1-4-13-7-9-14(18-16(13)15)8-6-12-3-2-10-17-11-12/h1-11,19H/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYOGONRILDOQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B7454507.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)

![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B7454549.png)

![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
